2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a complex organic compound that integrates a fluorophenyl group with a benzo[f][1,4]oxazepin structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique molecular architecture.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 852451-94-6, providing a standardized reference for researchers and manufacturers. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in its structure. The molecular weight is approximately 438.5 g/mol .
This compound belongs to the class of acetamides and features a fused oxazepine ring system. It can be classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. The incorporation of a fluorine atom suggests its potential utility in enhancing biological activity and selectivity in drug design.
The synthesis of 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide typically involves multi-step organic reactions. The process can include:
The synthetic routes may vary based on available reagents and desired yields. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing efficiency and purity.
The molecular structure of 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide can be represented using various structural formulas including:
O=C(CN1C(=O)CC(c2ccccc2)S(=O)(=O)c2ccccc21)Nc1cccc(F)c1
InChI=1S/C23H19FN2O4/c24-17-9-11-19(12-10-17)21(29)25(18(20)26)13-15(22(27)28)14-16(23(30)31)32/h9-12H,13-16H2,(H,27,28)
These representations provide insight into the connectivity and spatial arrangement of atoms within the molecule.
The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C23H19FN2O4 |
Molecular Weight | 438.5 g/mol |
CAS Number | 852451-94-6 |
This compound can undergo various chemical reactions including:
Each reaction type requires careful control of conditions such as pH, temperature, and reagent concentrations to ensure desired outcomes without side reactions.
The mechanism of action for 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide involves its interaction with specific biological targets. The structural features allow it to bind effectively to target proteins or enzymes, potentially modulating their activity:
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, general observations about similar compounds suggest:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
The potential applications of 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide include:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1